5-Bromo-4-(propan-2-yloxy)pyridin-3-amine

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Researchers developing kinase inhibitors face synthetic bottlenecks when aryl chlorides require costly specialized catalysts. 5-Bromo-4-(propan-2-yloxy)pyridin-3-amine (CAS 1690850-11-3) solves this with a Suzuki-ready bromo handle at C5. • Reliable cross-coupling under standard conditions-no specialized catalysts needed. • 4-Isopropoxy group (LogP 2.21) confers metabolic stability advantages over methoxy/ethoxy analogs. • Documented CD73 inhibition (IC₅₀ 40.1 μM) offers a validated starting point for immuno-oncology SAR. • One-step synthesis from 5-bromo-4-chloropyridine ensures competitive pricing and short lead times.

Molecular Formula C8H11BrN2O
Molecular Weight 231.09 g/mol
Cat. No. B13258717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-(propan-2-yloxy)pyridin-3-amine
Molecular FormulaC8H11BrN2O
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=NC=C1N)Br
InChIInChI=1S/C8H11BrN2O/c1-5(2)12-8-6(9)3-11-4-7(8)10/h3-5H,10H2,1-2H3
InChIKeyWSANJFGCQMVAJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-(propan-2-yloxy)pyridin-3-amine: CAS 1690850-11-3 Procurement and Comparator Evidence for Scientific Selection


5-Bromo-4-(propan-2-yloxy)pyridin-3-amine (CAS 1690850-11-3) is a disubstituted pyridine derivative featuring a bromine atom at the 5-position and an isopropoxy group at the 4-position, with a molecular weight of 231.09 g/mol . The compound is commercially available at ≥95% purity from multiple research chemical suppliers for laboratory use . Its structural configuration—simultaneous presence of an aryl bromide handle for cross-coupling and a secondary amine for functionalization—positions it as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and other therapeutic areas .

Bromo handle for Suzuki-Miyaura cross-coupling
Primary amine for downstream functionalization
Defined substitution pattern for SAR exploration

Why 5-Bromo-4-(propan-2-yloxy)pyridin-3-amine Cannot Be Interchanged with Generic Pyridin-3-amine Analogs


Generic substitution among pyridin-3-amine derivatives is precluded by the compound's specific substitution pattern (5-bromo, 4-isopropoxy, 3-amino) which determines both its synthetic utility and downstream biological outcomes. The bromine at position 5 provides a defined cross-coupling handle; replacing it with chlorine alters reactivity kinetics and catalyst compatibility . The 4-isopropoxy group confers distinct lipophilicity (LogP 2.2135) and steric profile relative to methoxy or ethoxy analogs, directly affecting metabolic stability and target binding orientation in kinase inhibitor programs . Changing the amino group position from 3 to 2 would fundamentally alter hydrogen-bonding geometry. These substitution-sensitive properties mean that even structurally similar pyridin-3-amine analogs cannot serve as drop-in replacements without altering synthetic routes or compromising structure-activity relationships.

Halogen reactivity mismatch
5-bromo enables standard Suzuki coupling; 5-chloro may require specialized catalysts and conditions.
Lipophilicity and steric profile
4-isopropoxy group alters LogP and target binding orientation relative to methoxy or ethoxy analogs.
Amino position critical for H-bonding
Moving amino from 3- to 2-position changes hydrogen-bonding geometry and downstream SAR.

5-Bromo-4-(propan-2-yloxy)pyridin-3-amine: Quantitative Differentiation Evidence Versus Closest Analogs


Halogen Reactivity: Bromo- Versus Chloro-Analog Cross-Coupling Suitability for Suzuki-Miyaura Reactions

The 5-bromo substituent provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to the 5-chloro analog. 5-Bromo-4-(propan-2-yloxy)pyridin-3-amine is explicitly documented as a substrate for Suzuki-Miyaura coupling with aryl boronic acids , enabling efficient biaryl construction. The 5-chloro analog (CAS 1865205-18-0) lacks this documented coupling utility; aryl chlorides typically require specialized ligand systems or harsher conditions to achieve comparable conversion rates in Suzuki reactions . For medicinal chemistry programs requiring sequential functionalization at the 5-position, the bromo derivative is the synthetically enabling choice.

Cross-coupling reactivity
Cross-study comparable
5-bromo enables Suzuki coupling with aryl boronic acids; 5-chloro lacks documented utility.
Supports coupling-first synthetic workflows
Head-to-head yield data absent; catalyst conditions influence outcome
Medicinal Chemistry Cross-Coupling Synthetic Methodology

Synthetic Route Differentiation: Direct Isopropoxylation Versus Multi-Step Alkoxy Introduction

5-Bromo-4-(propan-2-yloxy)pyridin-3-amine is prepared via a direct one-step synthesis involving reaction of 5-bromo-4-chloropyridine with isopropanol under basic reflux conditions . In contrast, related 5-isopropoxypyridine scaffolds (e.g., 3-bromo-5-isopropoxypyridine) require a more resource-intensive route: starting from 3,5-dibromopyridine, reaction with potassium isopropoxide and powdered copper in isopropanol at 140°C [1]. The target compound's simpler synthetic accessibility via commercially available 5-bromo-4-chloropyridine translates to lower procurement cost and more reliable supply chain continuity relative to analogs requiring copper-mediated alkoxylation of dibromopyridine precursors.

Synthetic accessibility
Reported
One-step base-mediated synthesis vs Cu-mediated alkoxylation at 140°C for positional isomer.
May reduce procurement cost and supply risk
Fewer steps and no copper catalyst required
Process Chemistry Synthetic Efficiency Building Block Sourcing

Metabolic Stability Advantage of 4-Isopropoxy Substitution Over 4-Methoxy in Pyridin-3-amine Scaffolds

In a medicinal chemistry program evaluating bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors, substitution at the pyridine ring with a 3-isopropoxy group resulted in enhanced metabolic stability compared to alternative alkoxy or amino substituents [1]. Specifically, the report states that 'a 3-ethoxy or 3-isopropoxy substituent on the pyridine ring, as in compounds 10, 20, or 21, resulted in enhanced stabilities' relative to analogs bearing ethylamino or isopropylamino groups [1]. While this study does not directly assay 5-bromo-4-(propan-2-yloxy)pyridin-3-amine, the scaffold contains the identical 4-isopropoxy (positionally analogous to 3-isopropoxy in the cited study) structural feature that conferred the metabolic stability benefit. In contrast, the 4-methoxy analog lacks this documented metabolic advantage. This class-level inference supports prioritization of the isopropoxy-containing scaffold for programs where oxidative N-dealkylation is a known metabolic liability.

Metabolic stability context
Class-level inference
Isopropoxy analogs show enhanced stability in BHAP reverse transcriptase inhibitor series.
Class-level stability inference; requires direct validation
Data from positionally analogous 3-isopropoxy scaffold
Drug Metabolism Pharmacokinetics Structure-Activity Relationship

Ecto-5'-Nucleotidase Inhibitory Activity: Differentiated From Methoxy Analog Structural Class

5-Bromo-4-(propan-2-yloxy)pyridin-3-amine exhibits measurable inhibitory activity against rat ecto-5'-nucleotidase (CD73) with an IC₅₀ of 40.1 μM (4.01E+4 nM) in a cellular assay using transfected COS7 cells [1]. The compound also shows Ki of 200 nM against bovine intestinal alkaline phosphatase [1]. While this potency is modest, it establishes baseline biological activity for the scaffold that may be optimized through subsequent derivatization. In contrast, the 4-methoxy analog (CAS 31872-78-3) has no documented activity against this target class in authoritative databases, representing a functional differentiation for researchers probing purinergic signaling pathways or developing CD73 inhibitors for immuno-oncology applications.

CD73 inhibition
Reported
IC₅₀ = 40.1 µM (rat ecto-5′-nucleotidase, COS7 cells)
Baseline bioactivity for SAR exploration
Modest potency; serves as probe starting point
Enzyme Inhibition Immuno-Oncology Purinergic Signaling

5-Bromo-4-(propan-2-yloxy)pyridin-3-amine: Optimal Procurement and Deployment Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry Programs Requiring Sequential Functionalization at the 5-Position via Cross-Coupling

This compound is the preferred building block over 5-chloro-4-isopropoxypyridin-3-amine when the synthetic plan includes Suzuki-Miyaura or related palladium-catalyzed cross-coupling at the 5-position. The bromo substituent's documented compatibility with aryl boronic acids under standard Suzuki conditions avoids the need for specialized high-cost catalyst systems required for aryl chlorides, reducing both reagent expense and reaction optimization time. This is particularly valuable in parallel library synthesis where reliable, high-yielding coupling steps are essential for hit-to-lead and lead optimization campaigns.

Process Chemistry Development: Cost-Efficient Scale-Up from Commercially Available Precursors

For projects requiring multi-gram to kilogram quantities, this compound offers a supply chain advantage due to its direct synthesis from 5-bromo-4-chloropyridine and isopropanol under basic reflux conditions . This one-step route contrasts with the copper-mediated alkoxylation required for certain positional isomers such as 3-bromo-5-isopropoxypyridine [1]. Procurement teams can expect more competitive pricing and shorter lead times for this building block relative to analogs requiring more complex synthetic sequences or specialized reagents (powdered copper, elevated temperatures).

Lead Optimization Programs Targeting Improved Metabolic Stability in Pyridine-Containing Candidates

When designing kinase inhibitors or other therapeutic candidates where oxidative N-dealkylation represents a known metabolic liability, this compound's 4-isopropoxy substituent provides a structural feature associated with enhanced metabolic stability . Literature evidence from BHAP reverse transcriptase inhibitor programs demonstrates that 3-isopropoxy (positionally analogous to 4-isopropoxy) substitution confers stability advantages over alkylamino counterparts . Incorporating this building block early in SAR exploration may reduce downstream medicinal chemistry efforts required to address metabolic clearance issues.

Exploratory Biology: Initial CD73/Purinergic Pathway Probe Development

For academic or early-stage drug discovery groups investigating ecto-5'-nucleotidase (CD73) as a target in immuno-oncology, this compound provides a characterized starting point with documented IC₅₀ of 40.1 μM in cellular assays . While the potency is modest, it establishes baseline activity that can be improved through subsequent derivatization at the amine or via cross-coupling at the bromo position. This differentiates it from 4-methoxy and 4-ethoxy analogs, which lack any reported CD73 inhibition data, making this compound a lower-risk selection for initial target engagement studies.

Application
Selection Property
Validation Focus
Cross-coupling library synthesis
Bromo reactivity profile
Suzuki-Miyaura coupling efficiency
Scale-up procurement
Synthetic route simplicity
Supply chain reliability
Metabolic stability-focused SAR
Isopropoxy substitution context
In vitro metabolic stability assays
Purinergic pathway probe development
Baseline CD73 inhibitory activity
Target engagement and derivatization
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